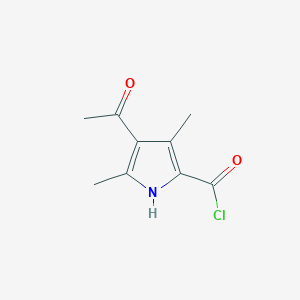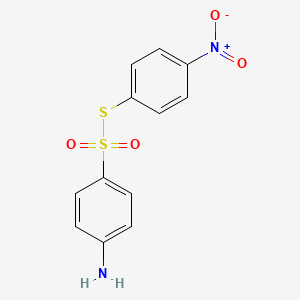
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate: is a compound that belongs to the class of thiosulfonates. Thiosulfonates are known for their antimicrobial potential and are studied for their unique structural and electronic properties . This compound features a sulfonothioate group attached to a 4-aminobenzene ring, with a 4-nitrophenyl group as a substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate typically involves the reaction of 4-aminobenzenesulfonyl chloride with 4-nitrophenyl thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonothioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonothioate group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted thiosulfonates depending on the nucleophile used.
Applications De Recherche Scientifique
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiosulfonate compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting bacterial infections.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate involves its interaction with biological molecules. The sulfonothioate group can form covalent bonds with thiol groups in proteins, disrupting their function. This is particularly effective against bacterial enzymes, leading to antimicrobial effects . The nitrophenyl group may also contribute to the compound’s reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-ethyl 4-aminobenzene-1-sulfonothioate
- S-ethyl 4-acetamidobenzene-1-sulfonothioate
- S-methyl 4-acetamidobenzene-1-sulfonothioate
Uniqueness
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate is unique due to the presence of both a nitrophenyl and an aminobenzene group, which imparts distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and binding characteristics .
Propriétés
Numéro CAS |
179912-74-4 |
|---|---|
Formule moléculaire |
C12H10N2O4S2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-(4-nitrophenyl)sulfanylsulfonylaniline |
InChI |
InChI=1S/C12H10N2O4S2/c13-9-1-7-12(8-2-9)20(17,18)19-11-5-3-10(4-6-11)14(15)16/h1-8H,13H2 |
Clé InChI |
SWOHCPUOVHNOGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


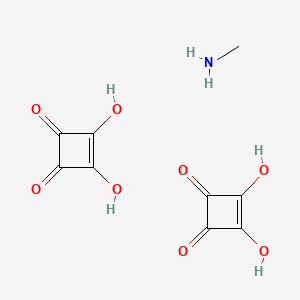
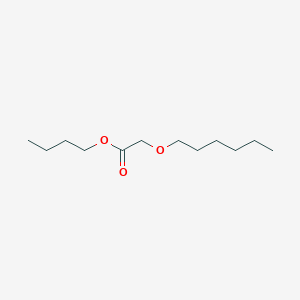
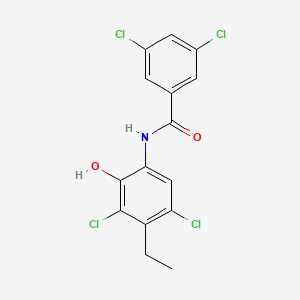
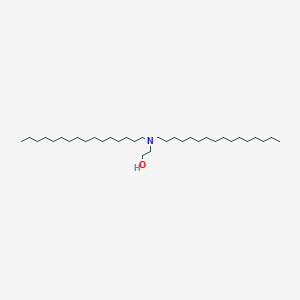
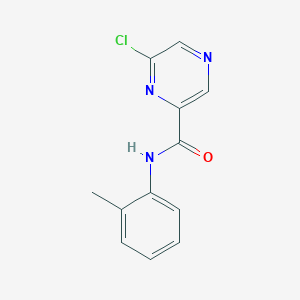
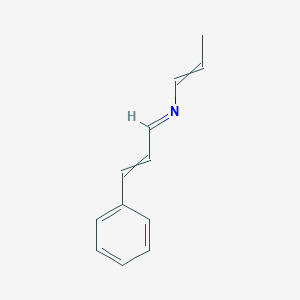
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
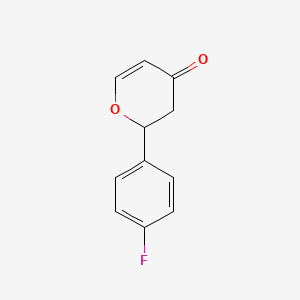

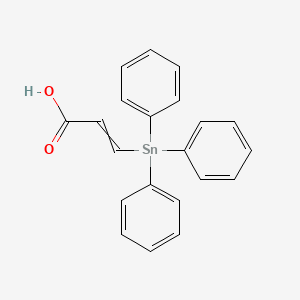
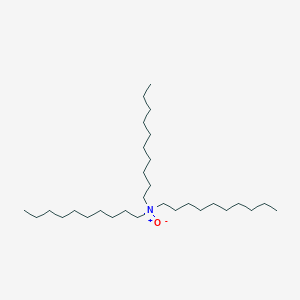
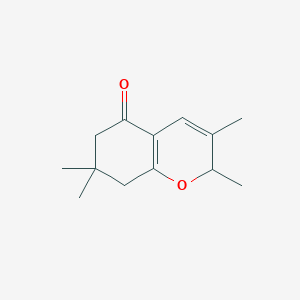
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
